An In-Depth Technical Guide to 1-Methyloctahydropyrrolo[1,2-a]pyrazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Methyloctahydropyrrolo[1,2-a]pyrazine: Properties, Synthesis, and Applications
Introduction
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its unique three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive framework for designing novel therapeutics. Compounds featuring this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3]
This guide focuses on a specific, saturated derivative: 1-Methyloctahydropyrrolo[1,2-a]pyrazine . As a chiral, bicyclic diamine, this molecule represents a valuable building block for medicinal chemists and researchers in drug development. Its fully saturated rings provide a rigid, well-defined conformational geometry, an increasingly sought-after feature to improve selectivity and metabolic stability in drug candidates, moving beyond the flat, aromatic structures that have historically dominated medicinal chemistry. This document provides a comprehensive overview of its chemical properties, plausible synthetic strategies, analytical characteristics, and its potential applications in the field.
Section 1: Physicochemical and Structural Properties
1-Methyloctahydropyrrolo[1,2-a]pyrazine is a solid, bicyclic amine with the molecular formula C₈H₁₆N₂. Its core structure consists of a pyrrolidine ring fused to a piperazine ring, with a methyl substituent at the C1 position.
| Property | Value | Source(s) |
| IUPAC Name | 1-Methyloctahydropyrrolo[1,2-a]pyrazine | N/A |
| CAS Number | 155206-39-6 | [4][5] |
| Molecular Formula | C₈H₁₆N₂ | [4] |
| Molecular Weight | 140.23 g/mol | [4] |
| Appearance | Solid | |
| SMILES | CC1NCCN2CCCC12 | |
| InChI Key | JTFHNFCIQLHQAY-UHFFFAOYSA-N |
Structural Analysis
The structure of 1-Methyloctahydropyrrolo[1,2-a]pyrazine is defined by its fused ring system, which imparts significant conformational rigidity. The methyl group is located on the carbon atom positioned between the two nitrogen atoms, creating a chiral center. This inherent chirality makes it a valuable precursor for asymmetric synthesis. The two nitrogen atoms possess different chemical environments: one is a bridgehead nitrogen (N5) and part of both rings, while the other (N2) is part of the six-membered piperazine ring and is adjacent to the chiral center. This differentiation is key to its reactivity and potential for selective functionalization.
Caption: Chemical structure of 1-Methyloctahydropyrrolo[1,2-a]pyrazine.
Section 2: Synthesis and Reactivity
Proposed Synthesis Workflow
A logical approach involves the construction of the core bicyclic amine followed by methylation. One such strategy could begin with L-proline as a chiral starting material to build the pyrrolidine ring, followed by the formation of the piperazine ring.
Step-by-Step Methodology:
-
Amide Formation: L-proline is coupled with a protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) using a standard peptide coupling agent like DCC (dicyclohexylcarbodiimide) or HATU to form the corresponding amide. The choice of a protecting group (Boc) is crucial to prevent side reactions and direct the cyclization.
-
Reduction: The resulting amide is fully reduced to the diamine using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF. This step converts the carbonyl group into a methylene group.
-
Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). The liberated primary amine then undergoes an intramolecular cyclization, often facilitated by a suitable reagent to form the second C-N bond of the piperazine ring, yielding the octahydropyrrolo[1,2-a]pyrazine core.
-
N-Methylation: The final methylation at the C1 position is challenging to achieve directly. A more feasible approach would be to employ a Pictet-Spengler type reaction. Condensation of 2-(pyrrol-1-yl)-1-ethylamine with formaldehyde and a reducing agent, or with a Grignard reagent on an intermediate, can introduce the methyl group while forming the ring system.[6]
Caption: A plausible synthetic workflow for 1-Methyloctahydropyrrolo[1,2-a]pyrazine.
Chemical Reactivity
The reactivity of this molecule is dominated by the lone pairs on its two tertiary amine nitrogens.
-
Nucleophilicity and Basicity: Both nitrogen atoms are basic and nucleophilic. However, the N5 bridgehead nitrogen is generally less sterically hindered and may be more accessible to electrophiles than the N2 nitrogen, which is shielded by the adjacent methyl group and the fused ring structure. This differential reactivity could allow for selective functionalization.[7]
-
N-Functionalization: The molecule can be expected to react with alkyl halides, acyl chlorides, and other electrophiles to form quaternary ammonium salts or N-acylated derivatives. Such reactions are fundamental for using this molecule as a scaffold in library synthesis.
-
Catalytic Activity: Bicyclic diamines are known to serve as ligands in asymmetric catalysis.[8] The rigid structure of 1-Methyloctahydropyrrolo[1,2-a]pyrazine makes it an interesting candidate for a chiral ligand in metal-catalyzed reactions.
Section 3: Analytical Characterization (Predicted)
As commercial suppliers do not typically provide detailed analytical data for this compound, this section provides an expert prediction of the expected spectroscopic signatures based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric structure.
-
Methyl Group: A doublet would appear in the upfield region (approx. 1.0-1.3 ppm) due to coupling with the adjacent proton at C1.
-
C1 Proton: A quartet or multiplet (approx. 2.5-3.0 ppm) coupled to the methyl protons and the methylene protons at C9.
-
Ring Protons: A series of complex multiplets would be observed in the range of 1.5-3.5 ppm, corresponding to the methylene protons of the pyrrolidine and piperazine rings. Diastereotopic protons on the same carbon would show distinct signals and couplings.
-
-
¹³C NMR Spectroscopy: Approximately 8 distinct signals are expected in the aliphatic region.
-
Methyl Carbon: An upfield signal around 15-20 ppm.
-
Ring Carbons: Signals between 20-65 ppm. The carbons adjacent to nitrogen (C1, C3, C6, C8a) would be the most downfield in this region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion: The EI-MS would show a molecular ion (M⁺) peak at m/z = 140.
-
Fragmentation: Common fragmentation patterns would include the loss of the methyl group (M-15, m/z = 125) and cleavage of the rings, particularly alpha-cleavage adjacent to the nitrogen atoms.
-
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.
-
The absence of N-H (3300-3500 cm⁻¹) and C=O (~1700 cm⁻¹) stretches would confirm the fully saturated and non-functionalized structure.
-
Section 4: Applications in Research and Drug Development
The true value of 1-Methyloctahydropyrrolo[1,2-a]pyrazine lies in its application as a versatile building block and scaffold. The broader pyrrolopyrazine class has been investigated for a multitude of therapeutic areas.
-
Scaffold for Library Synthesis: The two distinct nitrogen atoms serve as anchor points for combinatorial decoration. By reacting the core with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides), large libraries of novel compounds can be rapidly generated for high-throughput screening.
-
Kinase Inhibitors: The pyrrolopyrazine core is a known hinge-binding motif for many protein kinases.[1] Derivatives have been developed as potent inhibitors of targets like FGFR2/3 and ERK5, which are implicated in various cancers.[9][10]
-
Anticancer Agents: Novel derivatives of the dihydropyrrolo[1,2-a]pyrazine core have shown potent anticancer activity against prostate and breast cancer cell lines by inducing apoptosis.[3]
-
CNS and Other Indications: The structural similarity of the core to certain neurotransmitters suggests its potential for developing agents targeting the central nervous system.[1]
Caption: Role as a core scaffold for generating diverse derivatives for therapeutic applications.
Section 5: Safety and Handling
As a chemical intermediate, 1-Methyloctahydropyrrolo[1,2-a]pyrazine requires careful handling in a laboratory setting. It is classified as a heterocyclic amine, a class of compounds that can have toxicological properties.[11][12]
| Safety Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 (Combustible Solids) |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste according to local regulations.[13]
Conclusion
1-Methyloctahydropyrrolo[1,2-a]pyrazine is more than a simple chemical; it is a strategically designed building block poised for significant application in modern drug discovery. Its rigid, three-dimensional, and chiral nature provides an excellent starting point for creating novel molecular entities with improved pharmacological profiles. While its own biological activity is not extensively documented, its value as a scaffold for generating diverse libraries of compounds is clear. For researchers and scientists aiming to explore new chemical space and develop next-generation therapeutics, 1-Methyloctahydropyrrolo[1,2-a]pyrazine offers a robust and promising foundation.
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